Sodium 1-heptanesulfonate

概要

説明

Sodium 1-heptanesulfonate, also known as sodium heptanesulfonate, is a versatile compound commonly used in lab experiments and biochemical research . It is used as an ion-pairing reagent for HPLC, including analyses of peptides and proteins .

Molecular Structure Analysis

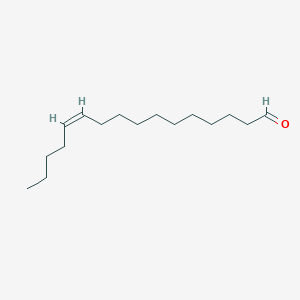

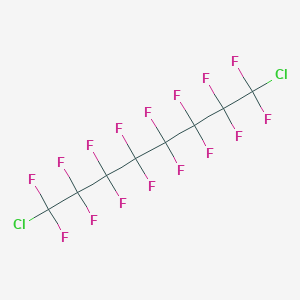

The molecular formula of Sodium 1-heptanesulfonate is C7H15NaO3S . The compound has a -SO3 head group with sodium and an alkyl chain attached to the head group .Chemical Reactions Analysis

Sodium 1-heptanesulfonate is used as an ion-pairing reagent for HPLC and is involved in the analysis of peptides and proteins . It is utilized in the analysis of both organic and inorganic small molecule compounds .Physical And Chemical Properties Analysis

Sodium 1-heptanesulfonate is a white powder to crystal . It has a molecular weight of 202.25 g/mol . It is soluble in water . The compound has a melting point of 300 °C .科学的研究の応用

Ion-Pairing Agent in Chromatography

Sodium 1-heptanesulfonate is widely used as an ion-pairing agent in high-performance liquid chromatography (HPLC). It helps in the separation of peptides, proteins, and other biomolecules by interacting with the analyte ions and neutralizing their charge. This facilitates their retention on non-polar columns and improves resolution .

Surfactant in Biochemical Research

As a surfactant, Sodium 1-heptanesulfonate can reduce surface tension, which is beneficial in protein purification processes. It aids in the solubilization of proteins and other macromolecules, making it easier to handle them in various biochemical assays .

Buffer Component in Biological Experiments

In biological experiments, maintaining pH is crucial. Sodium 1-heptanesulfonate serves as a buffer component, helping to stabilize the pH during experiments involving enzymes and other sensitive biological molecules .

Chelating Agent for Metal Ion Analysis

The compound acts as a chelating agent, binding to metal ions, which is particularly useful in the analysis of metal content in samples. It can be used to study metal-protein interactions as well as in the quantification of metal ions in various matrices .

Capillary Electrophoresis

Sodium 1-heptanesulfonate is utilized in capillary electrophoresis, especially for the analysis of peptides. It helps to improve the separation of analytes by modifying the electroosmotic flow and providing a consistent background electrolyte .

Nucleic Acid Separation

In the field of genetics, Sodium 1-heptanesulfonate is used to enhance the separation of nucleic acids. It reduces the interaction between the nucleic acids and the separation medium, leading to better resolution and faster analysis times .

Protein Purification

It is instrumental in protein purification techniques, where it helps in the crystallization of proteins. This is essential for structural analysis and understanding the function of various proteins .

Research in Synthetic Organic Chemistry

Sodium 1-heptanesulfonate is also used as a base in organic coupling reactions, such as Suzuki coupling, which are pivotal in the synthesis of complex organic molecules. Its role in improving reaction conditions makes it valuable in medicinal chemistry research .

作用機序

Target of Action

Sodium 1-heptanesulfonate is a versatile compound that primarily targets biochemical processes where it acts as an ion-pairing agent, surfactant, and buffer . It plays a crucial role in various applications including protein purification and nucleic acid separation .

Mode of Action

As an ion-pairing agent , Sodium 1-heptanesulfonate interacts with charged molecules, helping to neutralize their charge and making them more soluble in organic solvents . As a surfactant , it reduces surface tension, facilitating better mixing and interaction of compounds in a solution . As a buffer , it helps maintain a stable pH in biological experiments .

Biochemical Pathways

Sodium 1-heptanesulfonate affects several biochemical pathways. It aids in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research . It also serves as a chelating agent for metal ion analysis .

Pharmacokinetics

Its high solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of Sodium 1-heptanesulfonate results in improved separation and analysis of biochemical compounds. For instance, it enhances protein purification and nucleic acid separation by reducing surface tension for better mixing . It also facilitates metal ion analysis by acting as a chelating agent .

Action Environment

The action of Sodium 1-heptanesulfonate can be influenced by environmental factors. For instance, its efficacy as a surfactant can be affected by the pH and ionic strength of the solution . It is recommended to store Sodium 1-heptanesulfonate in a cool and dark place, under inert gas, and at a temperature less than 15°C to maintain its stability.

Safety and Hazards

Sodium 1-heptanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

将来の方向性

Sodium 1-heptanesulfonate is a crucial compound in biochemical research and lab experiments . Its role as an ion-pairing agent in HPLC makes it valuable in the analysis of peptides, proteins, and both organic and inorganic small molecule compounds . As such, its use is likely to continue and expand in various applications.

特性

IUPAC Name |

sodium;heptane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMEZARFCPESH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066826 | |

| Record name | 1-Heptanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Heptanesulfonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium 1-heptanesulfonate | |

CAS RN |

22767-50-6 | |

| Record name | 1-Heptanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium heptane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of sodium 1-heptanesulfonate in analytical chemistry?

A1: Sodium 1-heptanesulfonate is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Why is sodium 1-heptanesulfonate used in RP-HPLC?

A2: In RP-HPLC, analytes with varying polarities are separated based on their interaction with a non-polar stationary phase and a polar mobile phase. SHS, as an ionic compound, can interact with charged analytes, forming neutral ion pairs. This interaction alters the analyte's retention time on the column, leading to improved separation. [, , , ]

Q3: What types of compounds are commonly analyzed using methods involving sodium 1-heptanesulfonate?

A3: Research highlights the use of SHS in analyzing a diverse range of compounds, including:

- Vitamins: B1, B6, nicotinic acid [, , , , ]

- Pharmaceuticals: Atropine [, ], folic acid and impurities [], tricyclic and tetracyclic antidepressants [, ], dihydralazine sulfate [], fluoroquinolones [, ], l-carnitine [], perindopril tert-butylamine [], metoprolol [], acetaminophen, caffeine, dihydrocodeine phosphate [], methionine [], sisomicin [, ], quinine [], salsolinols [], trimetazidine hydrochloride [], 5-(Hydroxymethyl)-2-furaldehyde [], streptomycin [, ], guaifenesin, pseudoephedrine hydrochloride, codeine phosphate [], albuterol sulfate [], monoamines and metabolites [], aminopyrine, antipyrine, barbital [], strychnine, brucine [, ], melamine [, ], obidoxime, scopolamine, imipramine [], chloramphenicol, salicylic acid [], xylitol [], aconitine [], pentamidine [], and berberine [].

Q4: How does the concentration of sodium 1-heptanesulfonate affect the separation in RP-HPLC?

A4: The concentration of SHS in the mobile phase can significantly influence the retention times of analytes. Higher concentrations generally lead to stronger ion-pairing interactions and increased retention times, particularly for charged analytes. [, ]

Q5: Beyond its role as an ion-pairing agent, are there other notable applications of sodium 1-heptanesulfonate in research?

A5: Yes, a study has explored the use of SHS as a surfactant to stabilize liposomes, which are artificial vesicles used for drug delivery and other applications. []

Q6: What is the chemical structure and properties of sodium 1-heptanesulfonate?

A6: Sodium 1-heptanesulfonate has the molecular formula C7H15NaO3S and a molecular weight of 202.25 g/mol. It is an anionic surfactant with a hydrophilic sulfonate head group and a hydrophobic heptane tail. Spectroscopic data, such as NMR or IR spectra, would be needed for detailed structural characterization. [, ]

Q7: Does the pH of the mobile phase affect the performance of sodium 1-heptanesulfonate in HPLC?

A7: Yes, the pH of the mobile phase can influence both the ionization state of the analyte and the ion-pairing efficiency of SHS. Optimal pH conditions often depend on the specific analyte and should be determined during method development. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。